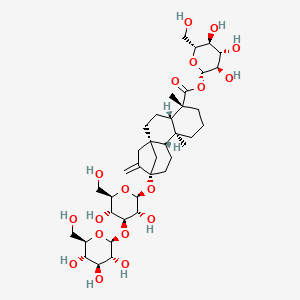![molecular formula C7H6BrNO2S B1342981 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide CAS No. 111248-92-1](/img/structure/B1342981.png)
5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide
説明
Synthesis Analysis
The synthesis of BDTO involves solubilizing 1,3-Dihydro-benzo[c]isothiazole 2,2-dioxide in acetic acid at room temperature under a nitrogen atmosphere. Bromine in acetic acid is added dropwise over 5 minutes and the reaction mixture is stirred for 0.5 h. Potassium acetate is added and the reaction mixture is concentrated to dryness. The residue is taken in a 2% NaHCO3 solution and stirred for 10 minutes. This solution is acidified to pH 2 using conc. HCl and extracted with MTBE. The MTBE layer is washed with water, brine solution, dried over Na2SO4 and concentrated to get the crude product as a brown solid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BDTO have been described in the Synthesis Analysis section. The key reactants are 1,3-Dihydro-benzo[c]isothiazole 2,2-dioxide, bromine, and potassium acetate .Physical And Chemical Properties Analysis
BDTO has a molecular weight of 248.1 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Corrosion Inhibitor
- Scientific Field : Material Science, specifically in the study of corrosion prevention .
- Summary of the Application : The compound “5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide” has been synthesized and evaluated as a corrosion inhibitor for N80 carbon steel in a 1 M HCl medium .
- Methods of Application or Experimental Procedures : The inhibitory action of the compound was studied through mass loss measurements and electrochemical analyses, including potentiodynamic polarization curves and electrochemical impedance spectroscopy . The adsorption mode followed the Langmuir adsorption isotherm .
- Results or Outcomes : The results of electrochemical studies revealed a remarkable corrosion inhibition efficiency, exceeding 95% at 298 K in the presence of 10−3 M of the compound in solution . This efficiency showed a proportional increase with concentration, though slightly attenuated with rising temperature . The free energy of adsorption, evaluated at −41.19 KJ.mol−1, supported a chemisorption process .
Antimicrobial and Antiviral Agent
- Summary of the Application : The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to show antimicrobial and antiviral activities .
- Results or Outcomes : The specific outcomes are not detailed in the source. However, the compounds were found to have antimicrobial and antiviral activities .
Antihypertensive and Antidiabetic Agent
- Summary of the Application : The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to show antihypertensive and antidiabetic activities .
- Results or Outcomes : The specific outcomes are not detailed in the source. However, the compounds were found to have antihypertensive and antidiabetic activities .
Antimicrobial and Antiviral Agent
- Summary of the Application : The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to show antimicrobial and antiviral activities .
- Results or Outcomes : The specific outcomes are not detailed in the source. However, the compounds were found to have antimicrobial and antiviral activities .
Antihypertensive and Antidiabetic Agent
- Summary of the Application : The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to show antihypertensive and antidiabetic activities .
- Results or Outcomes : The specific outcomes are not detailed in the source. However, the compounds were found to have antihypertensive and antidiabetic activities .
HCV Polymerase Inhibitor
Safety And Hazards
BDTO is associated with certain hazards. The safety signal word is “Warning”. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
5-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYURFBYYEXMNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208843 | |
| Record name | 2,1-Benzisothiazole, 5-bromo-1,3-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide | |
CAS RN |
111248-92-1 | |
| Record name | 2,1-Benzisothiazole, 5-bromo-1,3-dihydro-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1-Benzisothiazole, 5-bromo-1,3-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)



![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)